

# Spectral Data Comparison: 2-(Benzyloxy)ethanamine Hydrochloride and Alternatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Benzyloxy)ethanamine  
hydrochloride

Cat. No.: B051211

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This guide provides a comparative analysis of the spectral data for **2-(Benzyloxy)ethanamine hydrochloride** and two common alternatives, 2-phenylethanamine hydrochloride and N-Boc-ethanolamine. The guide is intended for researchers, scientists, and drug development professionals, offering a resource for compound characterization and quality control. The provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectral Data Summary

The following tables summarize the key spectral data for **2-(Benzyloxy)ethanamine hydrochloride** and its alternatives.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration)
2-(Benzyloxy)ethanamine hydrochloride	DMSO-d <sub>6</sub>	8.01 (bs, 3H, NH <sub>3</sub> <sup>+</sup> ), 7.35-7.36 (m, 5H, Ar-H), 4.54 (s, 2H, O-CH <sub>2</sub> -Ar), 3.63 (t, J=5.60 Hz, 2H, CH <sub>2</sub> -O), 3.01 (t, J=5.20 Hz, 2H, CH <sub>2</sub> -N)[1]
2-Phenylethanamine	CDCl <sub>3</sub>	7.35-7.15 (m, 5H, Ar-H), 2.95 (t, J=6.8 Hz, 2H, CH <sub>2</sub> -Ar), 2.75 (t, J=6.8 Hz, 2H, CH <sub>2</sub> -N), 1.45 (s, 2H, NH <sub>2</sub> )
N-Boc-ethanolamine	CDCl <sub>3</sub>	5.06 (bs, 1H, NH), 3.67 (t, J=5.1 Hz, 2H, CH <sub>2</sub> -O), 3.26 (t, J=5.1 Hz, 2H, CH <sub>2</sub> -N), 1.43 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )[2]

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
2-(Benzyloxy)ethanamine hydrochloride	Not Available	Data not available in the searched literature.
2-Phenylethanamine	CDCl <sub>3</sub>	139.3 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 43.5 (CH <sub>2</sub> -N), 39.2 (CH <sub>2</sub> -Ar)
N-Boc-ethanolamine	CDCl <sub>3</sub>	156.2 (C=O), 79.2 (C(CH <sub>3</sub> ) <sub>3</sub> ), 62.5 (CH <sub>2</sub> -O), 43.1 (CH <sub>2</sub> -N), 28.4 (C(CH <sub>3</sub> ) <sub>3</sub> )

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm <sup>-1</sup> ) and Functional Group Assignments
2-(Benzyloxy)ethanamine (Free Base)	Neat	3350-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1495 (Ar C=C stretch), 1100 (C-O stretch)[3]
2-Phenylethanamine hydrochloride	KBr Pellet	3000-2800 (N-H <sup>+</sup> stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1605, 1500 (Ar C=C stretch)
N-Boc-ethanolamine	Neat	3350 (O-H stretch), 3340 (N-H stretch), 2975, 2870 (C-H stretch), 1685 (C=O stretch, urethane)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
2-(Benzyloxy)ethanamine (Free Base)	GC-MS	151 (M <sup>+</sup> ), 108, 91 (tropylium ion), 77, 44, 30[3]
2-Phenylethanamine	EI-MS	121 (M <sup>+</sup> ), 92, 91 (tropylium ion), 77, 65, 30
N-Boc-ethanolamine	ESI-MS	162 [M+H] <sup>+</sup> , 106 [M-tBu+H] <sup>+</sup> , 62, 44

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary depending on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of the deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a standard 5 mm NMR tube.
- **Instrument:** A 400 MHz NMR spectrometer.
- **$^1H$  NMR Acquisition:** Proton NMR spectra were acquired using a standard pulse sequence. The spectral width was set to cover the expected chemical shift range (typically 0-12 ppm). A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:** Carbon-13 NMR spectra were acquired with proton decoupling. A wider spectral width was used (typically 0-200 ppm). A larger number of scans were necessary due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected and the baseline was corrected. Chemical shifts were referenced to the residual solvent peak.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
  - **Neat (for liquids):** A drop of the liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - **KBr Pellet (for solids):** Approximately 1-2 mg of the solid sample was ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument:** An FTIR spectrometer equipped with an ATR accessory or a sample holder for pellets.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or the KBr pellet was recorded. The sample was then scanned over the mid-IR range (typically 4000-400  $cm^{-1}$ ). A number of co-added scans were collected to improve the signal-to-noise ratio.

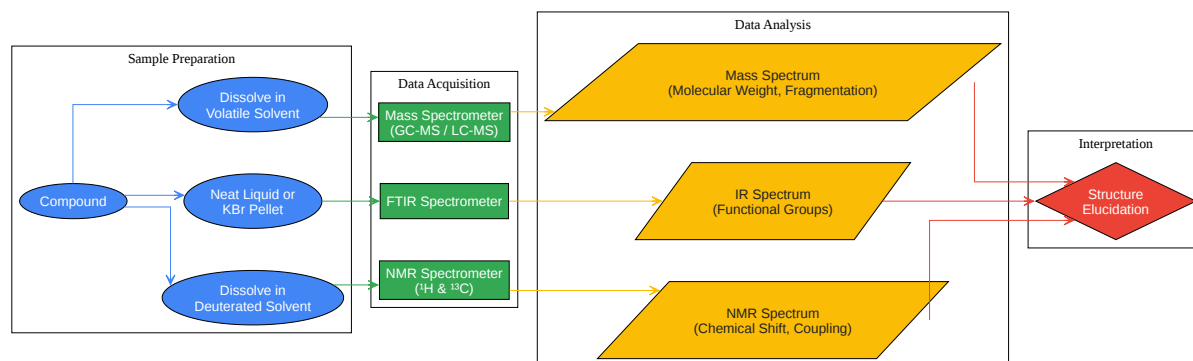
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:**
  - **GC-MS (for volatile compounds):** The sample was dissolved in a volatile solvent and injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the components of the sample before they enter the MS.
  - **ESI-MS (for less volatile or polar compounds):** The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the Electrospray Ionization (ESI) source of the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC).
- **Ionization:**
  - **Electron Ionization (EI):** Used in GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
  - **Electrospray Ionization (ESI):** A soft ionization technique used for LC-MS that generates protonated or deprotonated molecular ions with minimal fragmentation.
- **Mass Analysis:** The ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion intensity versus  $m/z$ .

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for an organic compound.



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Caption: Workflow for spectral data acquisition and analysis.

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## References

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